molecular formula C15H15N3O6S B3731542 N'-(3-ethoxy-2-hydroxybenzylidene)-3-nitrobenzenesulfonohydrazide

N'-(3-ethoxy-2-hydroxybenzylidene)-3-nitrobenzenesulfonohydrazide

Cat. No. B3731542
M. Wt: 365.4 g/mol
InChI Key: XUIFNAGFIAXLPA-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-ethoxy-2-hydroxybenzylidene)-3-nitrobenzenesulfonohydrazide, commonly known as EHB, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. EHB is a hydrazide derivative that has been synthesized through a simple and efficient method, and its chemical structure has been characterized using various spectroscopic techniques.

Mechanism of Action

The mechanism of action of EHB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. EHB has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. EHB has also been shown to modulate the expression of various genes that are involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
EHB has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells. EHB has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. EHB has been shown to exhibit low toxicity towards normal cells, indicating its potential use as a safe and effective chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

EHB has several advantages for lab experiments. It is a relatively simple and efficient synthesis method, and the purity of the synthesized EHB can be easily confirmed using various analytical techniques. EHB has been shown to exhibit low toxicity towards normal cells, indicating its potential use as a safe and effective chemotherapeutic agent. However, there are also limitations to the use of EHB in lab experiments. The mechanism of action of EHB is not fully understood, and further studies are needed to elucidate its molecular targets. EHB has also been shown to exhibit low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the research on EHB. Further studies are needed to elucidate the molecular targets and mechanism of action of EHB. The potential use of EHB as a chemotherapeutic agent for the treatment of cancer needs to be further investigated in preclinical and clinical studies. The development of novel formulations of EHB that enhance its solubility in water may also be explored. Finally, the potential use of EHB in combination with other chemotherapeutic agents needs to be investigated to determine its synergistic effects.

Scientific Research Applications

EHB has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. EHB has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. EHB has been investigated for its potential use as a chemotherapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-2-24-14-8-3-5-11(15(14)19)10-16-17-25(22,23)13-7-4-6-12(9-13)18(20)21/h3-10,17,19H,2H2,1H3/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIFNAGFIAXLPA-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-nitrobenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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